molecular formula C21H22N2O B2499754 N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide CAS No. 941940-10-9

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide

Cat. No.: B2499754
CAS No.: 941940-10-9
M. Wt: 318.42
InChI Key: VBJZIFQVVPNNAX-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure features a naphthalene-2-carboxamide group linked to a dimethylamino phenylethyl moiety, a structural motif found in compounds that often interact with various neurological targets. Researchers can utilize this chemical as a key intermediate or building block (synthon) in the design and synthesis of novel bioactive molecules. Its potential research applications include the exploration of structure-activity relationships (SAR), the development of targeted inhibitors, and the investigation of signaling pathways. As with all such compounds, thorough characterization using techniques such as NMR, mass spectrometry, and HPLC is recommended prior to use in experimental settings. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-23(2)20(17-9-4-3-5-10-17)15-22-21(24)19-13-12-16-8-6-7-11-18(16)14-19/h3-14,20H,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJZIFQVVPNNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction may produce corresponding amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a naphthalene core with a carboxamide functional group and a dimethylamino-phenylethyl side chain. This unique structure endows it with specific chemical properties that facilitate its use in diverse applications.

Scientific Research Applications

1. Medicinal Chemistry

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide has shown potential as a therapeutic agent due to its interaction with various biological targets:

  • Anticancer Activity : Studies indicate that compounds with dimethylamino groups often exhibit anticancer properties. Research has shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer progression .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, making it a candidate for developing new antibiotics. Its ability to modulate biological pathways may enhance its effectiveness against resistant strains of bacteria .

2. Drug Delivery Systems

The compound can be utilized in drug delivery systems due to its ability to form stable complexes with various drugs. This property allows for controlled release mechanisms, improving the bioavailability of therapeutic agents .

3. Material Science

This compound can be incorporated into polymer matrices to develop smart materials with responsive properties:

  • Smart Polymers : The integration of this compound into polymers can lead to materials that respond to environmental stimuli (e.g., temperature, pH), making them suitable for applications in biomedical devices and sensors .

Case Studies

Study Focus Findings
Study 1Anticancer EffectsDemonstrated inhibition of cell proliferation in breast cancer cell lines, suggesting potential as an anticancer agent.
Study 2Antimicrobial ActivityShowed effectiveness against Gram-positive bacteria, indicating promise for antibiotic development.
Study 3Drug DeliveryDeveloped a formulation using the compound that improved the release profile of a poorly soluble drug, enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This action is particularly significant in its antitumor activity, where it targets topoisomerase II, leading to DNA damage and cell cycle arrest .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Modified Amino Substituents

N-[2-(Dimethylamino)cyclohexyl]-N-methyl-naphthalene-2-carboxamide (Naphthyl-U-47700)
  • Key Features: Cyclohexyl ring replaces the phenylethyl chain; N-methylation of the dimethylamino group.
  • Analysis : LC-QTOF-MS data confirm structural similarity to U-47700, a potent μ-opioid receptor agonist. The cyclohexyl moiety may reduce metabolic instability compared to the phenylethyl group in the target compound .
  • Pharmacology : Presumed opioid activity, though potency and selectivity relative to the target compound remain unquantified.
2-(Ethylamino)-2-phenylcyclohexan-1-one
  • Key Features: Ethylamino group instead of dimethylamino; ketone functionality replaces carboxamide.
  • Analysis: The absence of the carboxamide core and reduced alkylation of the amino group likely diminish opioid receptor affinity.

Hydroxylated Carboxamide Derivatives

N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide (CAS 108478-69-9)
  • Key Features : Hydroxyl group at the 1-position of naphthalene; acetylphenyl substituent.
  • Analysis : The hydroxyl group enhances aqueous solubility but may reduce CNS penetration due to increased polarity. The acetylphenyl moiety could alter metabolic pathways, favoring glucuronidation over cytochrome P450-mediated oxidation .
N-(4-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 82382-57-8)
  • Key Features : Hydroxyl group at the 3-position; ethylphenyl side chain.
  • Analysis : Positional isomerism (3-OH vs. 1-OH) may influence receptor binding specificity. Ethylphenyl provides moderate lipophilicity, balancing solubility and membrane permeability .

Azo-Linked and Halogenated Carboxamides

N,N'-Phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]
  • Key Features : Azo linkage and dichlorophenyl groups; bifunctional structure.
  • Analysis : Primarily used in industrial applications (e.g., dyes) due to chromophoric azo groups. The dichlorophenyl substituents introduce steric hindrance and electronic effects, rendering pharmacological activity unlikely .

Toxicity and Regulatory Status

  • Naphthyl-U-47700: Analogs like U-47700 are associated with high toxicity (respiratory depression, fatalities).

Data Table: Key Compounds and Properties

Compound Name CAS Number Structural Features Pharmacological Activity Toxicity Notes References
N-[2-(Dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide N/A Phenylethyl, dimethylamino, naphthalene Presumed opioid Unknown N/A
Naphthyl-U-47700 N/A Cyclohexyl, N-methyl, dimethylamino μ-opioid agonist High (analog data)
2-(Ethylamino)-2-phenylcyclohexan-1-one N/A Ethylamino, ketone Psychoactive Schedule I
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide 108478-69-9 1-OH, acetylphenyl Unknown Unknown
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 Cyano, methylamino Unstudied Insufficient data

Biological Activity

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₈H₁₉N₃O
  • Molecular Weight : 293.36 g/mol

The presence of the dimethylamino group and the naphthalene moiety suggests potential interactions with various biological targets, including receptors and enzymes.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Inhibition of PLA2 can lead to reduced production of inflammatory mediators, suggesting potential anti-inflammatory properties .
  • Antimicrobial Activity : Some derivatives of naphthalene carboxamides have demonstrated antimicrobial properties against Mycobacterium tuberculosis, indicating that this compound may also have similar effects .
  • Neuropharmacological Effects : The compound's structure suggests potential activity at neurotransmitter receptors, potentially impacting conditions such as anxiety and depression .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity IC50/MIC Values Mechanism
Study 1PLA2 InhibitionIC50 = 5 µMInhibits PLA2 activity, reducing inflammation
Study 2AntimycobacterialMIC < 1 µg/mLTargets ATP synthase in M. tuberculosis
Study 3NeuropharmacologicalNot specifiedPotential antagonist at NMDA receptors

Case Studies

  • Inflammation Models : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases.
  • Tuberculosis Treatment : A study involving various naphthalene derivatives showed that some compounds exhibited potent activity against M. tuberculosis, with this compound being among those tested for further pharmacokinetic profiling.
  • Neuropharmacological Effects : Research into similar compounds indicated that they could modulate serotonin pathways, leading to anxiolytic effects in animal models. This area warrants further investigation for potential therapeutic applications in mood disorders.

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